molecular formula C7H16NO3+ B1195898 Carnitine CAS No. 406-76-8

Carnitine

Cat. No.: B1195898
CAS No.: 406-76-8
M. Wt: 162.21 g/mol
InChI Key: PHIQHXFUZVPYII-UHFFFAOYSA-O
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Description

Carnitinium is a quaternary ammonium ion that is the the conjugate acid of carnitine. It has a role as a human metabolite and a mouse metabolite. It is functionally related to a gamma-amino-beta-hydroxybutyric acid. It is a conjugate acid of a this compound.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is an amino acid derivative. this compound facilitates long-chain fatty acid entry into mitochondria, delivering substrate for oxidation and subsequent energy production. Fatty acids are utilized as an energy substrate in all tissues except the brain.
A constituent of STRIATED MUSCLE and LIVER. It is an amino acid derivative and an essential cofactor for fatty acid metabolism.

Scientific Research Applications

  • Weight Loss and Exercise Performance in the Elderly : L-Carnitine supplementation combined with regular exercise showed a positive effect on weight loss in elderly obese rats, suggesting potential applications for aging populations (Türkay & Başalp, 2019).

  • Energy Production and Disease Management : Carnitine plays a crucial role in energy production and fatty acid metabolism. Its deficiency is linked to various conditions such as diabetes, heart diseases, and certain muscle disorders. Supplementation of L-carnitine, the biologically active form, can be beneficial in managing these conditions (Flanagan et al., 2010).

  • Adjunctive Therapy in Diabetes : L-Carnitine supplementation has shown efficacy in alleviating lipid-induced insulin resistance in mouse models of metabolic disease, suggesting its potential as an adjunctive therapy in diabetes (Power et al., 2007).

  • Analytical Studies : this compound's significance in metabolism and therapy necessitates sensitive analytical methods for its determination in various biological materials, foods, and dietary supplements (Dąbrowska & Starek, 2014).

  • Cardiovascular Health : this compound and its derivatives, like propionyl-L-carnitine, are beneficial in multiple cardiovascular conditions, including angina, myocardial infarction, and congestive heart failure (Arsenian, 1997).

  • Reproductive Health and IVF Outcomes : L-Carnitine supplementation in embryo culture medium showed improvement in embryogenesis and could be beneficial in enhancing IVF outcomes (Abdelrazik et al., 2009).

  • Role in Fish Culture and Nutrition : L-Carnitine supplementation in fish diets has been investigated for its multifunctional purposes, such as growth promotion and protection against environmental stressors in aquaculture (Harpaz, 2005).

  • Oxidative Stress Mitigation : L-Carnitine exhibits antioxidative properties and can protect plasma components against oxidative alterations, indicating its potential in managing oxidative stress-related conditions (Kołodziejczyk et al., 2011).

  • Cancer-Related Fatigue Management : A study on L-carnitine supplementation in cancer patients showed no significant improvement in fatigue, highlighting the need for further research in this area (Cruciani et al., 2012).

  • Neuroendocrine Effects on Reproductive Health : Carnitines have shown promise in treating reproductive impairments such as functional hypothalamic amenorrhea and polycystic ovary syndrome by modulating hormonal and metabolic parameters (Petrillo et al., 2021).

  • Weight Loss in Adults : this compound supplementation has been associated with significant weight loss and a decrease in body mass index in adults, according to a meta-analysis of randomized controlled trials (Pooyandjoo et al., 2016).

  • This compound in Valproic Acid Therapy : this compound supplementation has been explored for its role in mitigating the reduction of free this compound levels in children taking valproic acid (Kelley, 1994).

Mechanism of Action

Target of Action

DL-Carnitine, also known as Carnitine, primarily targets the This compound Palmitoyltransferase (CPT) system . The CPT system is crucial in the transport of long-chain fatty acids across the inner mitochondrial membrane . It plays a significant role in fatty acid and glucose metabolism .

Mode of Action

DL-Carnitine interacts with its targets by acting as a carrier molecule in the transport of long-chain fatty acids across the inner mitochondrial membrane . This process is essential for the subsequent β-oxidation of these fatty acids . DL-Carnitine can be synthesized within the body from the amino acids lysine or methionine . Vitamin C (ascorbic acid) is essential to the synthesis of this compound .

Biochemical Pathways

DL-Carnitine plays a critical role in the β-oxidation of fatty acids in the mitochondria . It is involved in the transport of fatty acids into the mitochondria for subsequent β-oxidation, a process which results in the esterification of DL-Carnitine to form acylthis compound derivatives . Additionally, DL-Carnitine is involved in the removal of excess acyl groups from the body and the modulation of intracellular coenzyme A (CoA) homeostasis .

Pharmacokinetics

The homeostasis of DL-Carnitine is multifaceted. Its concentrations are maintained within relatively narrow limits for normal biological functioning in their pivotal roles in fatty acid oxidation and maintenance of free CoA availability . The concentrations of DL-Carnitine and its esters are achieved and maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and extensive, but saturable, renal tubular reabsorption .

Result of Action

DL-Carnitine has several molecular and cellular effects. It plays a major part in protecting cellular membranes, preventing fatty acid accumulation, modulating ketogenesis and glucogenesis, and in the elimination of toxic metabolites . It also plays a role in reducing oxidative stress, increasing expression of pro-inflammatory cytokines, and improving mitochondrial dysfunction .

Action Environment

The action, efficacy, and stability of DL-Carnitine can be influenced by various environmental factors. For instance, in the anoxic environment of the human gut where oxygen-dependent DL-Carnitine–metabolizing enzymes are likely inactive, DL-Carnitine is metabolized differently . Moreover, temperature and osmotic stress can also affect the utilization of DL-Carnitine .

Safety and Hazards

  • Cardiovascular System : Long-term effects on the cardiovascular system require further study .

Future Directions

  • Optimal Dosages : Determine optimal dosages for specific conditions .

Properties

IUPAC Name

(3-carboxy-2-hydroxypropyl)-trimethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIQHXFUZVPYII-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16NO3+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does carnitine interact with its target to exert its biological effects?

A1: this compound primarily interacts with this compound palmitoyltransferase I (CPT I), an enzyme located on the outer mitochondrial membrane. This interaction allows long-chain fatty acids to be transported across the mitochondrial membrane for beta-oxidation, a process that generates energy within the mitochondria [, ].

Q2: What are the downstream effects of this compound supplementation on energy metabolism?

A2: this compound supplementation can increase muscle this compound content and potentially enhance fatty acid oxidation [, , ]. This can lead to increased energy production, particularly during exercise, and potentially improve endurance capacity [, ]. This compound may also help regulate the ratio of acyl-CoA to free CoA within the mitochondria, further contributing to efficient energy metabolism [].

Q3: Does this compound supplementation affect glucose metabolism?

A3: Studies have shown that increasing myocardial this compound levels can significantly increase glucose oxidation rates in isolated rat hearts []. This effect is particularly relevant during reperfusion of ischemic hearts, where high levels of fatty acids can inhibit glucose oxidation [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C₇H₁₅NO₃, and its molecular weight is 161.2 g/mol.

Q5: Is there spectroscopic data available for this compound?

A5: Spectroscopic data for this compound and its acyl esters has been characterized using techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS), Gas Chromatography/Chemical Ionization Mass Spectrometry (GC/CIMS), Electrospray Ionization Mass Spectrometry (ESI-MS), and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry (MALDI-MS) []. These techniques allow for the identification and quantification of this compound and its various acyl esters in biological samples.

Q6: What is the stability of this compound under various storage conditions?

A6: this compound, in its various forms like L-carnitine and propionyl-L-carnitine, has been investigated for its stability in different formulations and storage conditions. Specific information regarding stability under various conditions can be found in the relevant research articles.

Q7: Have computational methods been used to study this compound and its interactions?

A7: While the provided research excerpts do not delve into computational studies, computational chemistry and modeling techniques could be employed to investigate this compound's interactions with enzymes like CPT I, explore its binding affinities, and potentially design novel this compound analogs with enhanced properties.

Q8: How do structural modifications of this compound affect its activity?

A9: Structural modifications of this compound, such as esterification with different acyl groups, can significantly alter its biological activity. For instance, propionyl-L-carnitine has been shown to exhibit protective effects against erythrocyte and low-density lipoprotein peroxidation [], while bromoacetyl-L-carnitine acts as an inhibitor of this compound acetyltransferase [].

Q9: What are some strategies to improve the stability, solubility, or bioavailability of this compound?

A10: Research on this compound delivery often focuses on optimizing its absorption and bioavailability. Studies explore different routes of administration, including oral and intravenous, to understand their impact on this compound levels in various tissues [, , ].

Q10: What are the SHE regulations surrounding the production and use of this compound?

A10: The provided research primarily focuses on the biological effects of this compound. For specific SHE regulations related to this compound production and use, consult relevant regulatory agencies and guidelines.

Q11: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in the body?

A12: this compound is absorbed in the small intestine and transported to various tissues, primarily the liver and muscles. It is excreted primarily in the urine, with a portion undergoing enterohepatic circulation []. Studies have explored the impact of factors like dialysis on this compound levels, highlighting the importance of understanding its pharmacokinetics in specific patient populations [, , ].

Q12: What are the typical plasma concentrations of this compound following administration?

A12: Plasma this compound levels vary depending on factors like dosage, route of administration, and individual patient characteristics.

Q13: What are some in vitro and in vivo models used to study this compound's effects?

A14: Researchers employ a range of in vitro and in vivo models to investigate the effects of this compound. In vitro studies often utilize isolated cells, such as hepatocytes [] or muscle cells, to examine this compound's impact on cellular processes like fatty acid oxidation or oxidative stress responses [, ]. Animal models, such as rats [, , ] and mice [], allow for the investigation of this compound's effects on whole-body metabolism, exercise performance, and various disease states.

Q14: What is the evidence for this compound's efficacy in specific clinical conditions?

A14: this compound supplementation has been investigated for its potential benefits in various clinical conditions, including:

  • Chronic Kidney Disease: this compound deficiency is prevalent in patients with chronic kidney disease, particularly those on dialysis [, , ]. Studies have explored this compound supplementation's potential to alleviate anemia [, ], improve cardiac function [], and address dialysis-related complications like hypotension, cramps, and fatigue [, , ].

Q15: What are some strategies to enhance this compound delivery to specific tissues?

A15: Research on this compound delivery explores various strategies to improve its uptake and utilization by target tissues. This includes investigating different routes of administration, such as oral versus intravenous, and developing novel delivery systems, like liposomes or nanoparticles, to enhance its bioavailability and tissue-specific targeting.

Q16: Are there biomarkers to assess this compound status and predict its efficacy?

A19: Measuring plasma or serum this compound levels is a common method to assess this compound status [, ]. Additionally, evaluating the levels of specific acylcarnitines, such as long-chain acylcarnitines, can provide insights into fatty acid oxidation and potential this compound deficiency [, , ].

Q17: What analytical methods are used to quantify this compound and its metabolites?

A17: Several analytical techniques are employed to quantify this compound and its acylthis compound esters in biological samples. These include:

  • High-Performance Liquid Chromatography (HPLC): This versatile technique, often coupled with pre-column ultraviolet derivatization, allows for the separation and quantification of this compound and acylcarnitines in various biological matrices [].
  • Mass Spectrometry (MS): MS-based methods, such as FAB-MS, GC/CIMS, ESI-MS, and MALDI-MS, offer high sensitivity and specificity in identifying and quantifying this compound and its acyl esters [, ].

Q18: What is the environmental impact of this compound production and disposal?

A18: The research provided focuses primarily on the biological and clinical aspects of this compound. Assessing the environmental impact of this compound production and disposal would require a separate analysis considering factors like manufacturing processes, waste streams, and potential ecotoxicological effects.

Q19: What factors influence the dissolution and solubility of this compound?

A19: this compound's dissolution and solubility can be influenced by factors like pH, temperature, and the presence of other excipients in formulations.

Q20: Are the analytical methods used to measure this compound validated?

A20: Analytical methods for measuring this compound and its metabolites are typically validated following established guidelines to ensure accuracy, precision, and specificity.

Q21: What measures are in place to ensure the quality and safety of this compound products?

A21: Quality control and assurance measures for this compound products typically involve adhering to Good Manufacturing Practices (GMP) and conducting rigorous testing throughout the manufacturing process to meet regulatory standards and ensure product safety and efficacy.

Q22: Does this compound induce any immunological responses?

A22: The research excerpts provided do not indicate that this compound induces significant immunological responses.

Q23: Does this compound interact with drug transporters?

A26: While the provided research does not focus on drug-transporter interactions, it's important to note that this compound itself relies on specific transporters, like the this compound transporter OCTN2, for its uptake into cells [, ].

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